molecular formula C15H15FN2O3S B296782 2-[3-fluoro(methylsulfonyl)anilino]-N-phenylacetamide

2-[3-fluoro(methylsulfonyl)anilino]-N-phenylacetamide

Katalognummer: B296782
Molekulargewicht: 322.4 g/mol
InChI-Schlüssel: IQRLOIJQSSCNNL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-[3-fluoro(methylsulfonyl)anilino]-N-phenylacetamide, commonly known as FMAPA, is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. FMAPA is a derivative of N-phenylacetamide and is known for its unique properties, including its ability to inhibit certain enzymes and its potential as a therapeutic agent.

Wirkmechanismus

The mechanism of action of FMAPA involves its ability to inhibit HDACs, which are enzymes that remove acetyl groups from histone proteins. Histone proteins play a critical role in the regulation of gene expression, and alterations in histone acetylation patterns have been implicated in various diseases. Inhibition of HDACs by FMAPA leads to an increase in histone acetylation, which can alter gene expression patterns and potentially lead to therapeutic benefits.
Biochemical and physiological effects:
Studies have shown that FMAPA can have significant biochemical and physiological effects. Inhibition of HDACs by FMAPA has been shown to induce cell cycle arrest and apoptosis in cancer cells, suggesting its potential as a therapeutic agent. FMAPA has also been shown to have anti-inflammatory effects, potentially through its ability to inhibit HDACs. Additionally, FMAPA has been shown to have neuroprotective effects in animal models of neurodegenerative diseases.

Vorteile Und Einschränkungen Für Laborexperimente

FMAPA has several advantages for use in lab experiments. It is a relatively small and stable molecule that can be easily synthesized and purified. Its ability to inhibit HDACs makes it a valuable tool for studying the role of histone acetylation in various biological processes. However, FMAPA also has limitations. Its potency as an HDAC inhibitor is relatively low compared to other compounds, and its effects on other enzymes and biological processes are not well understood.

Zukünftige Richtungen

There are several future directions for research on FMAPA. One area of interest is the development of more potent HDAC inhibitors based on the structure of FMAPA. Another area of research is the investigation of FMAPA's effects on other enzymes and biological processes. Additionally, FMAPA's potential as a therapeutic agent for various diseases warrants further investigation, including in vivo studies to evaluate its efficacy and safety. Finally, the development of new synthesis methods for FMAPA and related compounds could enable the production of larger quantities for research and potential therapeutic applications.
Conclusion:
In conclusion, FMAPA is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. Its ability to inhibit HDACs makes it a valuable tool for studying the role of histone acetylation in various biological processes, and its potential as a therapeutic agent warrants further investigation. While FMAPA has several advantages for use in lab experiments, its limitations and potential side effects must also be considered. Future research on FMAPA and related compounds has the potential to lead to new insights into the regulation of gene expression and the development of new therapeutic agents.

Synthesemethoden

The synthesis of FMAPA involves the reaction of 3-fluoroaniline with methylsulfonyl chloride to form 3-fluoro(methylsulfonyl)aniline. The resulting compound is then reacted with N-phenylacetamide in the presence of a catalyst to yield FMAPA. The synthesis of FMAPA is a multi-step process that requires careful attention to detail and expertise in organic chemistry. The purity of the final product is critical for its use in scientific research.

Wissenschaftliche Forschungsanwendungen

FMAPA has been extensively studied for its potential applications in various fields. One of the primary areas of research has been in the development of new therapeutic agents. FMAPA has been shown to inhibit certain enzymes, including histone deacetylases (HDACs), which play a critical role in the regulation of gene expression. Inhibition of HDACs has been shown to have potential therapeutic applications in the treatment of cancer, neurodegenerative diseases, and other conditions.

Eigenschaften

Molekularformel

C15H15FN2O3S

Molekulargewicht

322.4 g/mol

IUPAC-Name

2-(3-fluoro-N-methylsulfonylanilino)-N-phenylacetamide

InChI

InChI=1S/C15H15FN2O3S/c1-22(20,21)18(14-9-5-6-12(16)10-14)11-15(19)17-13-7-3-2-4-8-13/h2-10H,11H2,1H3,(H,17,19)

InChI-Schlüssel

IQRLOIJQSSCNNL-UHFFFAOYSA-N

SMILES

CS(=O)(=O)N(CC(=O)NC1=CC=CC=C1)C2=CC(=CC=C2)F

Kanonische SMILES

CS(=O)(=O)N(CC(=O)NC1=CC=CC=C1)C2=CC(=CC=C2)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.